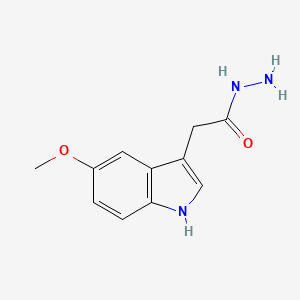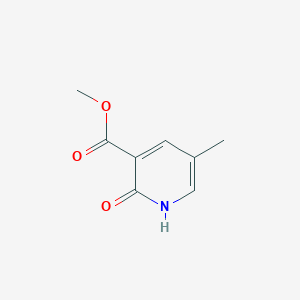
2-(Hydroxymethyl)isonicotinamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)isonicotinamide reveals the arrangement of atoms within the compound. X-ray crystallography studies have determined the crystal structures of related compounds, such as [3pmH]NO₃ (monoclinic system) and [2pmH]NO₃ (triclinic system) .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry : Isonicotinamide is used as a supramolecular reagent in the synthesis of various Cu(II) complexes. These compounds demonstrate that isonicotinamide can create consistent supramolecular motifs, such as infinite 1-D chains, in the presence of structurally diverse inorganic building blocks (Aakeröy et al., 2003).
Crystal Engineering : Studies have shown that isonicotinamide can be used to control the formation of crystalline molecular complexes. For instance, the formation of benzoic acid and isonicotinamide molecular complexes was influenced by solvent variation, demonstrating the role of solvent in controlling crystalline forms in multicomponent systems (Seaton et al., 2009).
Pharmaceutical Applications : Isonicotinamide derivatives have been explored for potential antitumor and antimicrobial applications. For example, palladium(II) complexes containing isonicotinamide showed in vitro activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (de Souza et al., 2010).
Material Science : Isonicotinamide derivatives have been utilized in the development of nonpolymeric hydrogelators. For instance, N-(4-pyridyl)isonicotinamide was found to be an efficient hydrogelator, highlighting its potential in material science applications (Kumar et al., 2004).
Plant Defense Mechanisms : Research indicates that isonicotinamide can induce defense responses in plants. A study on tobacco cells revealed that isonicotinamide treatment led to the activation of defense-related pathways, suggesting a role for nicotinamide-related metabolites in plant defense (Louw & Dubery, 2000).
Propiedades
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)5-1-2-9-6(3-5)4-10/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZAHCKDLDXPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509989 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)isonicotinamide | |
CAS RN |
84589-39-9 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,6-Dimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1626030.png)



![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ol](/img/structure/B1626036.png)
